Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring. Benzofuran carboxylic acid derivatives are a subclass containing a carboxylic acid group (-COOH) attached to the benzofuran ring system. These compounds are commonly found in natural products and have garnered interest for their diverse biological activities. []
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of two methoxy groups and a carboxylic acid functional group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 236.22 g/mol. It has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents .
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is classified as a benzofuran derivative. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
The synthesis of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several methods:
These synthetic routes highlight the versatility in producing this compound, allowing for modifications that can lead to derivatives with enhanced biological activities.
The molecular structure of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be described using its International Chemical Identifier (InChI) and InChI key:
InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
QPCXEGHLFLPDSP-UHFFFAOYSA-N
The structure features a benzofuran core with two methoxy groups located at positions 6 and 7, and a carboxylic acid group at position 2. This arrangement contributes to its chemical reactivity and potential interactions with biological targets .
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid participates in several notable chemical reactions:
These reactions demonstrate the compound's utility in organic synthesis and its potential for generating novel derivatives with varied functionalities.
The mechanism of action for 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid primarily revolves around its biological activities:
These mechanisms highlight the importance of structural features in determining the biological activity of benzofuran derivatives.
The physical and chemical properties of 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific uses:
The ongoing research into this compound underscores its significance in medicinal chemistry and organic synthesis, paving the way for future discoveries and applications in drug development.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2